molecular formula C14H17N7O B12244411 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12244411
M. Wt: 299.33 g/mol
InChI Key: KWRDMMKPZUQYEJ-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common method involves the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrazolo[3,4-d]pyrimidine moiety. The piperidine ring is then incorporated through nucleophilic substitution reactions. Reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) and catalysts such as zinc chloride (ZnCl2) to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1,3,4-oxadiazol-2-yl)methanol
  • 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Uniqueness

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17N7O

Molecular Weight

299.33 g/mol

IUPAC Name

2-methyl-5-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H17N7O/c1-9-18-19-14(22-9)10-4-3-5-21(7-10)13-11-6-17-20(2)12(11)15-8-16-13/h6,8,10H,3-5,7H2,1-2H3

InChI Key

KWRDMMKPZUQYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC4=C3C=NN4C

Origin of Product

United States

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